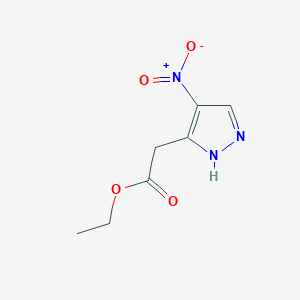

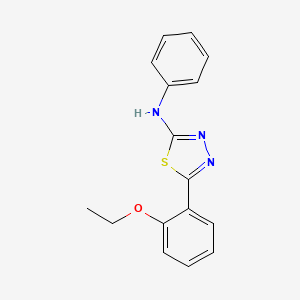

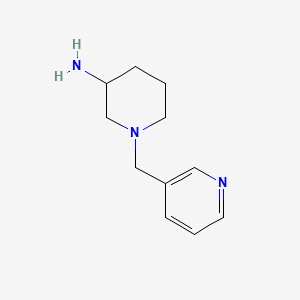

![molecular formula C13H18N2O3S B1327086 {1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid CAS No. 1142210-31-8](/img/structure/B1327086.png)

{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid” is a complex organic molecule that contains a thiazole ring . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives have been synthesized in good yields .Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Thiazole can also be considered a functional group when part of a larger molecule . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives have been synthesized in good yields .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

- Research has shown the synthesis of pharmacologically interesting compounds utilizing structures similar to "{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-piperidin-4-yl}acetic acid". For instance, a study by Bijev, Prodanova, and Nankov (2003) demonstrated the synthesis of substituted 1H-1-pyrrolylcarboxamides, which have potential pharmacological applications, using related pyrrole compounds and amines including piperidine (Bijev, Prodanova, & Nankov, 2003).

Antitubercular and Antifungal Activities

- A study conducted by Syed, Alagwadi, and Alegaon (2013) synthesized derivatives with a structure similar to the query compound and tested them for antitubercular and antifungal activities. Some of these compounds displayed significant efficacy in this regard (Syed, Alagwadi, & Alegaon, 2013).

Synthesis of Novel Heterocyclic Compounds

- In a study by Dzhavakhishvili et al. (2008), novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones were synthesized using methods and compounds structurally related to the query compound. These compounds have potential in various scientific applications due to their unique structure (Dzhavakhishvili et al., 2008).

Electrochemical Studies of Novel Compounds

- Naik et al. (2013) conducted electrochemical studies on new Mannich bases synthesized from compounds structurally related to the query compound. Such studies are crucial in understanding the electrochemical properties of novel compounds (Naik et al., 2013).

Anti-Arrhythmic Activity

- Research by Abdel‐Aziz et al. (2009) synthesized piperidine-based derivatives structurally similar to the query compound and evaluated their anti-arrhythmic activities. This demonstrates the potential therapeutic applications of these compounds in cardiovascular medicine (Abdel‐Aziz et al., 2009).

Development of Fibrinogen Receptor Antagonists

- A study by Hayashi et al. (1998) on compounds including trisubstituted beta-amino acid derivatives with structures related to the query compound revealed their potential as fibrinogen receptor antagonists. This has significant implications in the treatment of thrombotic diseases (Hayashi et al., 1998).

Future Directions

properties

IUPAC Name |

2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-8-12(19-9(2)14-8)13(18)15-5-3-10(4-6-15)7-11(16)17/h10H,3-7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGNOLJDISZDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101170382 |

Source

|

| Record name | 4-Piperidineacetic acid, 1-[(2,4-dimethyl-5-thiazolyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101170382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid | |

CAS RN |

1142210-31-8 |

Source

|

| Record name | 4-Piperidineacetic acid, 1-[(2,4-dimethyl-5-thiazolyl)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidineacetic acid, 1-[(2,4-dimethyl-5-thiazolyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101170382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

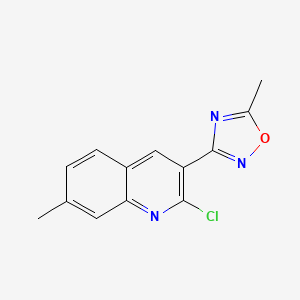

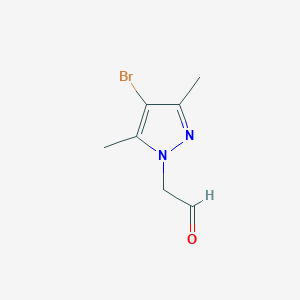

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)